molecular formula C14H13NO2S B13470849 4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide

4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide

Cat. No.: B13470849
M. Wt: 259.33 g/mol
InChI Key: FDOGPNWTYCUVGC-UHFFFAOYSA-N
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Description

4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide is an organic compound with the molecular formula C14H13NO2S It is characterized by the presence of a hydroxy group and a methylsulfanyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide typically involves the condensation of 4-hydroxybenzoic acid with 4-(methylsulfanyl)aniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Esters, ethers.

Scientific Research Applications

4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxy and methylsulfanyl groups play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-N-(4-methylphenyl)benzamide
  • 4-Hydroxy-N-(4-methoxyphenyl)benzamide
  • 4-Hydroxy-N-(2-methylphenyl)benzamide

Uniqueness

4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions, such as oxidation to sulfoxides and sulfones, which are not possible with the other similar compounds .

Biological Activity

4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide, also known as compound CID 28392013, is a chemical compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C14H13NO2S
  • Molecular Weight : 255.32 g/mol
  • CAS Number : 28392013

The compound features a hydroxyl group and a methylthio group attached to a benzamide structure, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be in the range of 0.070 to 8.95 µM, demonstrating its potential as a broad-spectrum antimicrobial agent .

Bacterial Strain MIC (µM)
Staphylococcus aureus0.070 - 8.95
Escherichia coliNot specified
Mycobacterium tuberculosisNot specified

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving MDA-MB-231 breast cancer cell lines, it was shown to induce apoptosis significantly. The increase in annexin V-FITC positive apoptotic cells was reported as a 22-fold increase compared to control groups, indicating a strong pro-apoptotic effect .

The mechanisms underlying the biological activities of this compound involve interactions with specific cellular pathways:

  • Enzyme Inhibition : The compound has demonstrated inhibition against certain carbonic anhydrases (CA IX and CA II), with IC50 values ranging from 10.93 nM to 25.06 nM for CA IX, showing selectivity over CA II .
  • Molecular Docking Studies : Computational modeling suggests favorable binding interactions with target proteins involved in apoptosis and cell proliferation .

ADMET Properties

The pharmacokinetic properties of the compound were assessed using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions:

  • Absorption : Predicted human intestinal absorption is rated as excellent.
  • Bioavailability : The compound's oral bioavailability is considered poor due to potential interactions with P-glycoprotein.
  • Toxicity : Preliminary toxicity assessments indicate low toxicity levels in tested models .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted that derivatives of benzamide compounds exhibited strong antibacterial activity against MRSA strains, with some derivatives showing MIC values lower than standard antibiotics like ampicillin .
  • Apoptosis Induction : Another research focused on the induction of apoptosis in cancer cells through mitochondrial pathways, showing that the compound could activate caspases involved in programmed cell death .
  • Selectivity in Cancer Therapy : The selectivity for cancer cells over normal cells was emphasized in studies that reported minimal cytotoxicity against non-cancerous cell lines while effectively targeting malignant cells .

Properties

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

IUPAC Name

4-hydroxy-N-(4-methylsulfanylphenyl)benzamide

InChI

InChI=1S/C14H13NO2S/c1-18-13-8-4-11(5-9-13)15-14(17)10-2-6-12(16)7-3-10/h2-9,16H,1H3,(H,15,17)

InChI Key

FDOGPNWTYCUVGC-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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